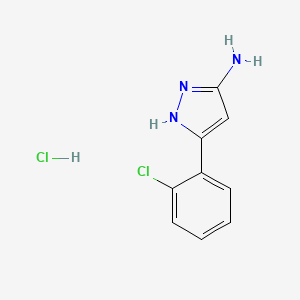

![molecular formula C16H23N3O3S B2945162 N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide CAS No. 1424697-39-1](/img/structure/B2945162.png)

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethene-1-sulfonamide” appears to contain several functional groups, including a sulfonamide, a phenyl group, and a piperazine ring. Piperazine rings are often found in pharmaceuticals and are known for their biological activity . Sulfonamides are a group of compounds which are well-known for their antibacterial properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the piperazine ring, followed by the introduction of the sulfonamide group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The piperazine ring and phenyl group would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonamide group might be susceptible to hydrolysis, while the piperazine ring might undergo reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonamide group might increase its solubility in water, while the nonpolar phenyl group might increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Serotonin Antagonists : A study by Liao et al. (2000) synthesized analogues of this compound as potent and selective 5-HT(1B/1D) antagonists. These compounds showed pronounced effects in functional in vitro testing and augmented serotonin release in the rat brain, suggesting their potential in neurological research (Liao et al., 2000).

Adenosine Receptor Antagonists : Yan et al. (2006) developed sulfonamide derivatives as adenosine A(2B) receptor antagonists. These compounds were more potent at A(2B) receptors than their parent sulfonates, indicating their potential in cardiovascular and renal research (Yan et al., 2006).

Antibacterial and Antifungal Applications : Chohan and Shad (2011) synthesized sulfonamide-derived ligands and their metal complexes, which showed moderate to significant antibacterial activity against various strains, indicating their potential in antimicrobial research (Chohan & Shad, 2011).

Polymorphism Control in Drug Design : Takeguchi et al. (2015) studied the compound ASP3026, related to the given sulfonamide, as an inhibitor of the fusion protein EML4-ALK. They explored the control of polymorphism in this compound for solid formulations, highlighting its application in drug development (Takeguchi et al., 2015).

Cancer Therapeutics : Wu et al. (2010) evaluated a derivative of the given sulfonamide for PET imaging of the MET receptor in cancer research. Their study demonstrates the potential of such compounds in diagnostic and therapeutic applications for cancer (Wu et al., 2010).

Enzyme Inhibition Studies : Králová et al. (2019) explored sulfonamides derived from serine and threonine for enzymatic inhibition potentials, indicating their relevance in biochemical and pharmacological research (Králová et al., 2019).

Wirkmechanismus

Target of Action

Compounds containing amethylpiperazine fragment are known to interact with various proteins and receptors . For instance, a compound with a similar structure was found to target Aurora kinase A and Serine/threonine-protein kinase PLK1 . These kinases play crucial roles in cell cycle regulation and mitosis.

Mode of Action

Based on its structural similarity to other methylpiperazine-containing compounds, it is likely that it interacts with its targets by binding to their active sites, thereby modulating their activity .

Biochemical Pathways

Given its potential targets, it may influence pathways related tocell cycle regulation and mitosis . The downstream effects of these interactions could include altered cell proliferation and growth.

Pharmacokinetics

Compounds with similar structures have been noted to have good oral bioavailability

Result of Action

Given its potential targets, it may result inaltered cell proliferation and growth .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-18-10-12-19(13-11-18)16(20)7-9-17-23(21,22)14-8-15-5-3-2-4-6-15/h2-6,8,14,17H,7,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHMHDFWIZSMHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

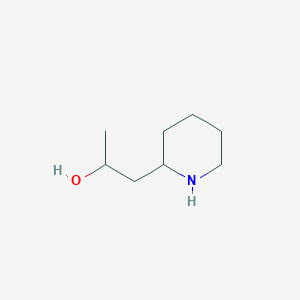

![N-(3-acetylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2945080.png)

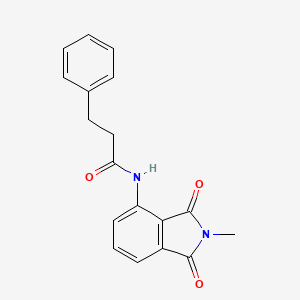

![N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-4-oxochromene-2-carboxamide](/img/structure/B2945082.png)

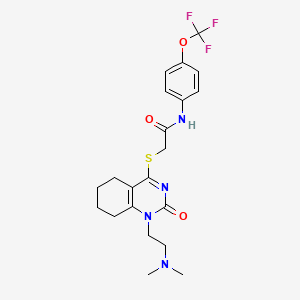

![(2Z)-3-({6-[4-(ethoxycarbonyl)-3,5-dimethyl-1H-pyrazol-1-yl]pyridin-3-yl}carbamoyl)prop-2-enoic acid](/img/structure/B2945084.png)

![2-Amino-6-benzyl-4-pyridin-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2945086.png)

![(1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate (2S,3S)-2,3-bis(4-methylbenzoyloxy)succinate](/img/structure/B2945089.png)

![N-cyano-N-{[3-(1-ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-ethylaniline](/img/structure/B2945093.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2945099.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2945100.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2945102.png)